Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro-

Catalog No.
S16075522
CAS No.
61871-83-8
M.F
C10H12ClNO
M. Wt
197.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro-

CAS Number

61871-83-8

Product Name

Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro-

IUPAC Name

1-(2-amino-3,5-dimethylphenyl)-2-chloroethanone

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

InChI

InChI=1S/C10H12ClNO/c1-6-3-7(2)10(12)8(4-6)9(13)5-11/h3-4H,5,12H2,1-2H3

InChI Key

ZSGQNRUYHJMIBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)CCl)N)C

Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- is an organic compound with the molecular formula C10H12ClNO\text{C}_{10}\text{H}_{12}\text{Cl}\text{N}\text{O} and a molecular weight of approximately 197.66 g/mol. This compound features a chloro group and an amino group attached to a phenyl ring that is further substituted with two methyl groups. The structure consists of a carbonyl group (ketone) adjacent to the chloro and amino functionalities, making it a significant compound in organic synthesis and medicinal chemistry .

Typical for compounds containing both amino and carbonyl groups. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Acylation Reactions: The amino group can participate in acylation reactions, forming amides with acyl chlorides or anhydrides.

These reactions are essential for synthesizing derivatives and analogs of this compound, expanding its potential applications .

Several synthetic pathways can be employed to prepare Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro-. Common methods include:

  • Starting from 2-amino-3,5-dimethylphenol:
    • Chlorination of the phenolic compound followed by acylation with acetyl chloride.
  • Using Friedel-Crafts Acylation:
    • A Friedel-Crafts reaction involving 2-amino-3,5-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst.
  • Reduction of Nitriles:
    • Starting from a nitrile precursor followed by hydrolysis and chlorination.

These methods allow for the synthesis of the compound in varying yields and purities depending on the conditions utilized .

Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- has potential applications in various fields:

  • Pharmaceutical Development: As a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Chemical Research: Useful in studies involving structure-activity relationships due to its unique functional groups.
  • Material Science: Potential applications in developing novel materials or polymers that incorporate this compound's structural features.

The versatility of this compound makes it valuable for ongoing research in medicinal chemistry and materials science .

Interaction studies involving Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- focus on its binding affinities and effects on biological systems. Investigations may include:

  • Receptor Binding Studies: Analyzing how this compound interacts with various receptors in vitro.
  • Enzyme Inhibition Assays: Evaluating the inhibitory effects on enzymes relevant to disease pathways.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- shares structural characteristics with several similar compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(2-Amino-4,5-dimethylphenyl)-2-chloroethanoneC10H12ClNO\text{C}_{10}\text{H}_{12}\text{Cl}\text{N}\text{O}Similar amino and chloro substituents; different methyl positioning
1-(2-Amino-3,4-dimethylphenyl)-2-chloroethanoneC10H12ClNO\text{C}_{10}\text{H}_{12}\text{Cl}\text{N}\text{O}Contains different methyl substitutions; potential variations in biological activity
4-Chloro-N,N-dimethylanilineC9H10Cl\text{C}_{9}\text{H}_{10}\text{Cl}Lacks carbonyl functionality; primarily used in dye manufacturing

The uniqueness of Ethanone, 1-(2-amino-3,5-dimethylphenyl)-2-chloro- lies in its specific combination of functionalities that may enhance its reactivity and biological interactions compared to these similar compounds .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

197.0607417 g/mol

Monoisotopic Mass

197.0607417 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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